
RTI-177-d3 (hydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
RTI-177-d3 (hydrochloride) is a synthetic stimulant drug from the phenyltropane family. It is known for its use in proteomics research and has a molecular formula of C23H20D3ClN2O•HCl with a molecular weight of 418.37 . The compound is characterized by its unique structure, which includes a deuterium-labeled methyl group.
Preparation Methods
The synthesis of RTI-177-d3 (hydrochloride) involves several steps, starting with the preparation of the core tropane structure. The synthetic route typically includes the following steps:
Formation of the Tropane Core: The initial step involves the formation of the tropane core through a series of cyclization reactions.
Introduction of Functional Groups:
Chemical Reactions Analysis
RTI-177-d3 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Scientific Research Applications
RTI-177-d3 (hydrochloride) has several scientific research applications, including:
Chemistry: It is used as a reference standard in analytical chemistry for the study of deuterium-labeled compounds.
Biology: The compound is used in biological studies to investigate the effects of deuterium labeling on biological systems.
Medicine: RTI-177-d3 is used in pharmacological research to study its effects on neurotransmitter systems.
Mechanism of Action
RTI-177-d3 (hydrochloride) exerts its effects by acting as a dopamine reuptake inhibitor. It binds to the dopamine transporter and prevents the reuptake of dopamine into presynaptic neurons, leading to increased levels of dopamine in the synaptic cleft. This results in enhanced dopaminergic signaling and stimulation of the central nervous system .
Comparison with Similar Compounds
RTI-177-d3 (hydrochloride) can be compared with other similar compounds in the phenyltropane family, such as:
RTI-336: This compound has a similar structure but lacks the deuterium labeling.
RTI-150: This compound is also a dopamine reuptake inhibitor but has different pharmacokinetic properties compared to RTI-177-d3. The uniqueness of RTI-177-d3 lies in its deuterium labeling, which provides distinct advantages in research applications, such as improved stability and reduced metabolic degradation.
Properties
Molecular Formula |
C23H24Cl2N2O |
|---|---|
Molecular Weight |
418.4 g/mol |
IUPAC Name |
5-[(1R,2S,3S,5S)-3-(4-chlorophenyl)-8-(trideuteriomethyl)-8-azabicyclo[3.2.1]octan-2-yl]-3-phenyl-1,2-oxazole;hydrochloride |
InChI |
InChI=1S/C23H23ClN2O.ClH/c1-26-18-11-12-21(26)23(19(13-18)15-7-9-17(24)10-8-15)22-14-20(25-27-22)16-5-3-2-4-6-16;/h2-10,14,18-19,21,23H,11-13H2,1H3;1H/t18-,19+,21+,23-;/m0./s1/i1D3; |
InChI Key |
JCFQMEPVIGHHNV-RDWOUNDPSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N1[C@H]2CC[C@@H]1[C@H]([C@H](C2)C3=CC=C(C=C3)Cl)C4=CC(=NO4)C5=CC=CC=C5.Cl |
Canonical SMILES |
CN1C2CCC1C(C(C2)C3=CC=C(C=C3)Cl)C4=CC(=NO4)C5=CC=CC=C5.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


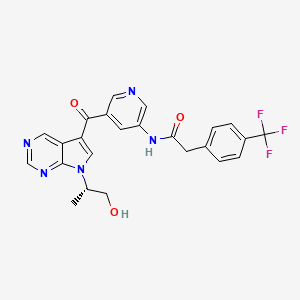


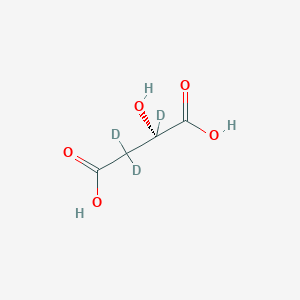
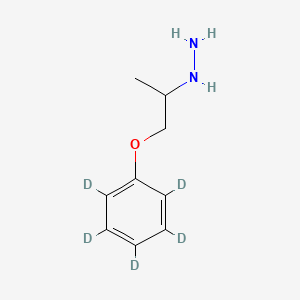
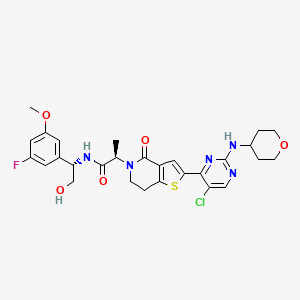
![(2S)-6-amino-2-[2-[[(2S)-2-[6-aminohexanoyl-[2-[[(2S)-2-[2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]ethyl-(3-sulfanylpropanoyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]ethyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]ethyl-[5-(diaminomethylideneamino)pentanoyl]amino]hexanamide;2,2,2-trifluoroacetic acid](/img/structure/B12422761.png)
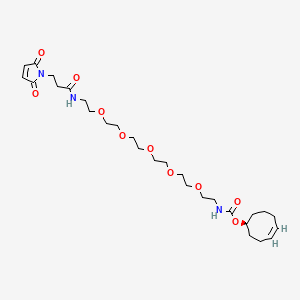
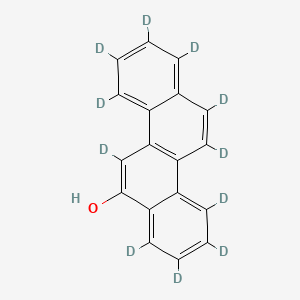
![N-[3-[(1R)-1-hydroxy-2-[2-[(3-methyl-2H-indazol-6-yl)oxy]ethylamino]ethyl]phenyl]cyclobutanesulfonamide](/img/structure/B12422790.png)




